molecular formula C15H16N6OS2 B4513273 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide

2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide

Cat. No.: B4513273
M. Wt: 360.5 g/mol
InChI Key: AFLMBMQCOYGPEY-UHFFFAOYSA-N
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Description

2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide is a complex heterocyclic compound. It features a unique structure that includes a thieno[2,3-b]pyridine core, a triazole ring, and a cyclopropylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share the thieno[2,3-b]pyridine core and exhibit similar biological activities.

    4-Aminobenzothieno[3,2-d]pyrimidines: These compounds also contain a thieno[2,3-b]pyridine structure and are known for their kinase inhibitory properties.

Uniqueness

2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide is unique due to its combination of a triazole ring and a cyclopropylacetamide moiety, which enhances its stability and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-21-13(12-11(16)9-3-2-6-17-14(9)24-12)19-20-15(21)23-7-10(22)18-8-4-5-8/h2-3,6,8H,4-5,7,16H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLMBMQCOYGPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CC2)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide

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